(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate
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Overview
Description
(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Mannich base technique using a Cu(II) catalyst . The reaction conditions often include the use of solvents like ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Cu(phen)Cl2 has been found to be effective in enhancing the reaction rate and selectivity . Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines.
Scientific Research Applications
(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its imidazole ring, which is a common motif in many drugs.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate: Similar structure but with a methyl ester group instead of a tert-butyl ester.
2-Aminothiazole-4-carboxylate: Contains a thiazole ring instead of an imidazole ring, but shares similar biological activities.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have a fused imidazole-pyridine ring system and exhibit a broad spectrum of biological activities.
Uniqueness
(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group provides steric hindrance, influencing the compound’s interaction with other molecules and its overall stability.
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-2-(1H-imidazol-2-yl)acetate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6(10)7-11-4-5-12-7/h4-6H,10H2,1-3H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
COBFCRMYEHHDOS-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C1=NC=CN1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=NC=CN1)N |
Origin of Product |
United States |
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